Cyclobenzaprine N-Oxide

Overview

Description

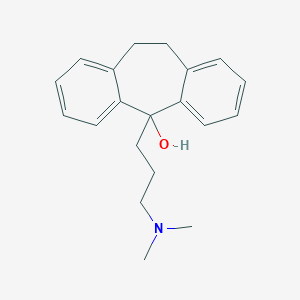

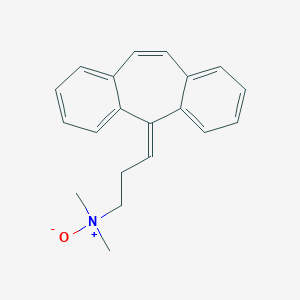

Cyclobenzaprine N-Oxide is an organic compound with the chemical formula C15H18N2O2 . It is a white to light yellow solid with a strong irritating odor . It is a metabolite of the skeletal muscle relaxant cyclobenzaprine and can also be a potential impurity in commercial preparations of cyclobenzaprine .

Synthesis Analysis

Cyclobenzaprine N-Oxide is a metabolite of cyclobenzaprine, a skeletal muscle relaxant . A study on the formulation development of sublingual cyclobenzaprine tablets has reported a LC-MS/MS method for the simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide .Molecular Structure Analysis

Cyclobenzaprine N-Oxide contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Chemical Reactions Analysis

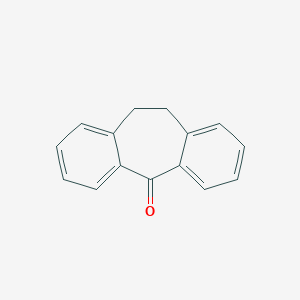

A study on the formulation development of sublingual cyclobenzaprine tablets has reported that monitoring of drug metabolism during transmucosal permeation was incorporated into the model . Another study on the degradation mechanisms of cyclobenzaprine by LC-MS/MS has reported that cyclobenzaprine degraded through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides as well as oxidation of the tertiary amine group to generate the N-oxide .Physical And Chemical Properties Analysis

Cyclobenzaprine N-Oxide is a white to light yellow solid with a strong irritating odor. Its melting point is about 112-116°C, and it is soluble in many organic solvents .Scientific Research Applications

Cyclobenzaprine N-Oxide: Scientific Research Applications

1. Sleep Disturbances in PTSD and Fibromyalgia Cyclobenzaprine has shown potential in treating sleep disturbances associated with posttraumatic stress disorder (PTSD) and fibromyalgia due to its effects on serotoninergic, histaminergic, and adrenergic systems .

Sublingual Formulation Development: Research has been conducted on developing sublingual tablets of Cyclobenzaprine, which could offer a faster onset of action and increased convenience for patients .

Analytical Method Development: Cyclobenzaprine N-Oxide has been used in the development of analytical methods according to international guidelines, which are crucial for ensuring the quality and safety of pharmaceutical products .

Determination of Degradation Products: Studies have included Cyclobenzaprine N-Oxide in the determination of degradation products of Cyclobenzaprine Hydrochloride, which is important for drug stability and efficacy .

Safety And Hazards

properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobenzaprine N-Oxide | |

CAS RN |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

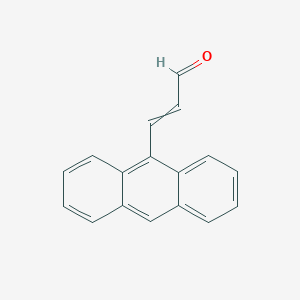

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: Cyclobenzaprine N-oxide undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize cyclobenzaprine N-oxide into several metabolites, including cyclobenzaprine, 10,11-epoxycyclobenzaprine N-oxide, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert cyclobenzaprine N-oxide back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of cyclobenzaprine N-oxide?

A2: Quinones play a crucial role in the enzymatic reduction of cyclobenzaprine N-oxide. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to cyclobenzaprine N-oxide and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of cyclobenzaprine N-oxide.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

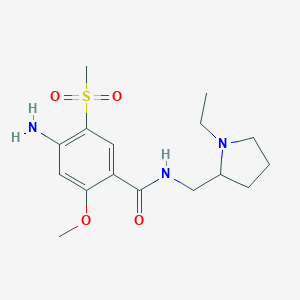

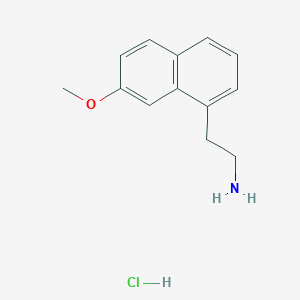

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, cyclobenzaprine N-oxide, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)